2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3-METHOXYPHENYL)ACETAMIDE
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Overview
Description
2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorinated phenyl ring, a trifluoromethyl group, and a methanesulfonamido linkage, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the chlorinated phenyl ring and the trifluoromethyl group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes in metabolic pathways or signaling molecules in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-chloro-5-(trifluoromethyl)-: Shares a similar chlorinated phenyl ring and trifluoromethyl group but lacks the methanesulfonamido linkage.
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide: Contains a similar trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O4S/c1-27-13-5-3-4-12(9-13)22-16(24)10-23(28(2,25)26)15-8-11(17(19,20)21)6-7-14(15)18/h3-9H,10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEXRMGLTMVGBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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